5-[1-(3-Chloro-4-fluorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole
Description
5-[1-(3-Chloro-4-fluorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and an oxazole ring
Properties
IUPAC Name |
5-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]-3-ethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O3S/c1-2-10-8-15(22-18-10)14-4-3-7-19(14)23(20,21)11-5-6-13(17)12(16)9-11/h5-6,8-9,14H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXALLAUSAGPONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[1-(3-Chloro-4-fluorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: This step often involves the reaction of the pyrrolidine derivative with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxazole Ring: The final step involves the cyclization of the intermediate with an appropriate reagent to form the oxazole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-[1-(3-Chloro-4-fluorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[1-(3-Chloro-4-fluorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Biology: It is used in biological studies to understand its interactions with various biomolecules.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[1-(3-Chloro-4-fluorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The oxazole ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and oxazole derivatives. For example:
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in their functional groups.
Pyrrolizines: These compounds have a similar ring structure but different substituents.
Prolinol Derivatives: These compounds contain a pyrrolidine ring with hydroxyl groups.
5-[1-(3-Chloro-4-fluorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole is unique due to the presence of both the sulfonyl and oxazole groups, which confer specific chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
